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Compound of Interest

Compound Name: JND3229

Cat. No.: B15612895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

and purification of JND3229, a potent and reversible inhibitor of the EGFR C797S mutant.

JND3229 is a pyrimidopyrimidinone derivative identified as a promising candidate for

overcoming resistance to third-generation EGFR inhibitors in non-small cell lung cancer

(NSCLC).[1][2]

Application Notes
JND3229 is a valuable research tool for studying EGFR-mutated cancers, particularly those

harboring the C797S resistance mutation.[1] It demonstrates high potency against the EGFR

L858R/T790M/C797S triple mutant, as well as the wild-type and T790M mutant forms of the

receptor.[1][3][4][5] In vitro studies have shown that JND3229 effectively inhibits the

proliferation of cancer cells with these mutations.[1] Furthermore, in vivo experiments using

xenograft mouse models have demonstrated its ability to suppress tumor growth.[1][3]

The compound serves as a critical component in the development of fourth-generation EGFR

inhibitors aimed at addressing the clinical challenge of acquired resistance to osimertinib and

other third-generation drugs.[1] Its reversible binding mechanism and monodrug efficacy in

preclinical models make it a significant subject of investigation in oncology and medicinal

chemistry.[1][2]
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Quantitative Data Summary
The following tables summarize the in vitro inhibitory and anti-proliferative activities of

JND3229 against various EGFR genotypes.

Table 1: JND3229 Kinase Inhibitory Activity

EGFR Genotype IC₅₀ (nM)

EGFRL858R/T790M/C797S 5.8[1][3][4][5]

EGFRWT 6.8[1][3][4][5]

EGFRL858R/T790M 30.5[1][3][4][5]

Table 2: JND3229 Anti-proliferative Activity

Cell Line EGFR Mutation Status IC₅₀ (μM)

BaF3/EGFR19D/T790M/C797

S
EGFR19D/T790M/C797S 0.32[1]

BaF3/EGFRL858R/T790M/C7

97S
EGFRL858R/T790M/C797S 0.51[1]

NCI-H1975 EGFRT790M 0.31[1]

Experimental Protocols
Synthesis of JND3229
The synthesis of JND3229 is a multi-step process starting from commercially available

reagents.[1] The overall workflow is depicted in the diagram below.
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JND3229 Synthesis Workflow

Materials:

Ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate (7)

1-Boc-1,4-cyclohexanediamine (8)

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Lithium aluminum hydride (LiAlH₄)

Tetrahydrofuran (THF)

3-chloroperbenzoic acid (m-CPBA)

Other necessary reagents and solvents for reduction, oxidation, Borch reductive amination,

cyclization, deprotection, and acylation steps.[1]

Procedure:[1]

Step 1: React ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate (7) with 1-Boc-1,4-

cyclohexanediamine (8) in the presence of K₂CO₃ in DMF at 80 °C.

Step 2: The resulting product is then subjected to reduction using LiAlH₄ in THF.

Step 3: Following reduction, an oxidation step is performed.
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Step 4: Borch reductive amination and subsequent cyclization are carried out to yield the key

pyrimidopyrimidinone intermediate (14).

Step 5: The pyrimidopyrimidinone (14) is oxidized with m-CPBA to form the sulfone (15).

Step 6: The final step involves a nucleophilic deprotection and acylation reaction to yield

JND3229.

Purification of JND3229
Method: Flash Chromatography[2]

Materials:

Crude JND3229

Silica gel (300 mesh)[2]

Appropriate solvent system (to be determined by thin-layer chromatography)

Procedure:[2]

Sample Preparation: Dissolve the crude JND3229 in a minimal amount of a suitable solvent.

Column Packing: Prepare a flash chromatography column with 300 mesh silica gel.

Loading: Carefully load the dissolved sample onto the top of the silica gel column.

Elution: Elute the column with an appropriate solvent system, monitoring the separation of

compounds.

Fraction Collection: Collect the fractions containing the purified JND3229.

Purity Analysis: Analyze the purity of the collected fractions using methods such as thin-layer

chromatography (TLC) with UV visualization, and confirm the structure using ¹H NMR

spectroscopy.[2]

EGFR Signaling Pathway Inhibition by JND3229
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JND3229 exerts its therapeutic effect by inhibiting the autophosphorylation of the EGFR C797S

mutant, thereby blocking downstream signaling pathways that drive cell proliferation and

survival.
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JND3229 Inhibition of EGFR Signaling

Note: The provided protocols are based on published research and should be adapted and

optimized for specific laboratory conditions.[1][2] All chemical syntheses and handling should

be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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